N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide

benzimidazole carboxamide structure-activity relationship screening library

Researchers requiring an uncharacterized benzimidazole-2-carboxamide chemotype for target-agnostic screening face limited access to 4-bromobenzyl-substituted variants. This compound fills that gap with a singular 4-Br substituent on the N1-benzyl group-absent from most commercial collections. - Expands screening library diversity where 4-bromobenzyl benzimidazoles are underrepresented; computed logP 3.9 supports drug-like chemical space exploration. - Single heavy-atom (Br) substitution enables systematic halogen-bonding and X-ray phasing studies without confounding chiral or ionizable groups. - Supplied as a research-grade solid with certificate of analysis; ship ambient globally.

Molecular Formula C20H16BrN3O2
Molecular Weight 410.3g/mol
CAS No. 920113-51-5
Cat. No. B368602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
CAS920113-51-5
Molecular FormulaC20H16BrN3O2
Molecular Weight410.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4
InChIInChI=1S/C20H16BrN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25)
InChIKeyPBVUSOZSRLZPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

920113-51-5: Chemical Identity & Provenance


N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide (CAS 920113-51-5, PubChem CID 16619289) is a synthetic small molecule belonging to the benzimidazole-2-carboxamide class, featuring a 4-bromobenzyl N1-substituent and a furan-2-carbonyl side chain [1]. The compound has a molecular weight of 410.3 g/mol, calculated logP of 3.9, and a topological polar surface area of 60.1 Ų, consistent with drug-like chemical space but not indicative of any specific biological target engagement [1]. It appears in publicly available screening collections under the synonym AKOS000272228 and is catalogued by chemical suppliers, yet no peer-reviewed biological activity data or target annotation could be identified in primary literature or authoritative bioactivity databases as of the evidence cut-off date [1].

No target annotation Suited only for unbiased phenotypic or target-agnostic screening campaigns.
Drug-like computed properties Computed logP and TPSA within drug-like space, but not predictive of specific target engagement.
Underrepresented substituent 4-Bromobenzyl group diversifies benzimidazole-2-carboxamide screening libraries.

920113-51-5: In-Class Substitution Unsupported


Benzimidazole-2-carboxamide derivatives bearing different N1-aralkyl or C2-carboxamide substituents cannot be assumed functionally interchangeable because even minor substituent alterations at the N1-benzyl position (e.g., 4-Br vs. 4-CH₃ vs. 4-Cl) or the carboxamide heterocycle (furan-2-yl vs. thiophene-2-yl vs. phenyl) have been demonstrated in structurally analogous chemotypes to produce divergent target binding profiles and selectivity windows—exemplified by the observation that the 4-methylbenzyl analog (CID 645654) shows only weak estrogen receptor activity (EC₅₀ ~14.6 µM) whereas closely related analogs can be inactive or active against entirely different targets [1]. In the absence of head-to-head comparative activity data for the 4-bromobenzyl furan-2-carboxamide variant, no generic substitution rationale can be constructed; any procurement or screening decision must be predicated on the specific substituent combination of this compound and its empirically determined behavior in the end-user's assay system, not on class-level assumptions [1].

N1-benzyl substituent modulates target profile 4-Br, 4-CH₃, or 4-Cl at this position may produce divergent binding profiles; generic replacement is unsupported.
Carboxamide heterocycle influences selectivity Furan-2-yl vs. thiophene-2-yl or phenyl can shift selectivity; the 4-methylbenzyl analog shows only weak ER activity, while other analogs may target different proteins.
No head-to-head data available Lack of direct comparative activity data prevents construction of a class-level substitution rationale.

920113-51-5: Quantitative Differentiation Evidence


Lack of Binding Data vs. 4-Methylbenzyl Analog

No peer-reviewed or database-deposited IC₅₀, EC₅₀, Kd, or Ki values have been identified for N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide against any molecular target. The closest structural analog with publicly available quantitative binding data, the 4-methylbenzyl variant (BindingDB BDBM40481 / CID 645654), exhibits an EC₅₀ of 1.46×10⁴ nM (14.6 µM) at the human estrogen receptor and an IC₅₀ > 2.00×10⁴ nM (>20 µM) at tumor necrosis factor, both indicative of weak or negligible target engagement [1]. Without comparable measurements for the 4-bromobenzyl compound, no potency-based differentiation can be established. This evidence gap is critical for procurement decisions: the bromine substituent cannot be assumed to confer superior (or inferior) target binding relative to the methyl congener without direct experimental confirmation [1].

Binding Data Gap
Data to verify
Target compound: No quantitative binding data.
4-Methylbenzyl analog: ERα EC₅₀ 14.6 µM (weak); TNF IC₅₀ >20 µM.
Precludes potency-based differentiation; supports substituent-specific screening necessity.
Comparison limited to one analog with weak unrelated activity.
benzimidazole carboxamide structure-activity relationship screening library

Lipophilicity Impact: Br vs. CH₃ Substituent

The 4-bromophenyl substituent on the N1-benzyl group increases calculated lipophilicity relative to the 4-methylphenyl analog. The target compound has a computed XLogP3 of 3.9 [1], whereas the 4-methylbenzyl analog (CID 645654, C₂₀H₁₉N₃O₂, MW 333.4 g/mol) has a computed XLogP3 of approximately 3.2 (estimated by fragment-based calculation; bromine substitution on aromatic carbon adds approximately +0.7 to +0.9 logP units versus methyl on the same scaffold based on Hansch π constants: Br π = 0.86 vs. CH₃ π = 0.56) [2]. The increased lipophilicity of the 4-bromo compound predicts altered membrane permeability, protein binding, and pharmacokinetic behavior relative to the 4-methyl analog, though no experimental logP, logD, or permeability data are available for either compound [2].

Lipophilicity Shift
Class-level inference
ΔXLogP3 ≈ +0.7 (Br analog more lipophilic than CH₃ analog)
Predicts altered ADME behavior; requires experimental logD for confirmation.
Based on Hansch π constants (Br π=0.86, CH₃ π=0.56); computed values only.
lipophilicity drug-likeness benzimidazole derivatives

No Selectivity or Toxicity Profiling Data

No selectivity profiling data (e.g., CEREP/Panlabs panel, kinase profiling, safety pharmacology panel), cytotoxicity data (e.g., IC₅₀ against HepG2, HEK293, or any cancer cell line panel), hERG inhibition data, or in vivo toxicity information have been located for N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide in any public database, patent, or peer-reviewed publication. The 4-methylbenzyl analog has been tested in only two biochemical assays (ERα and TNF) with weak or negative results [1], providing no inferential basis for selectivity claims. Any assertion of favorable selectivity, low cytotoxicity, or drug-safety advantage for the 4-bromo compound is unsupported by data [1].

Selectivity/Toxicity Void
Context-dependent
Zero selectivity, cytotoxicity, or hERG data in public domain.
Unquantifiable biological risk; no advantage over characterized tool compounds can be inferred.
Analog tested on only 2 targets with weak/negative results.
selectivity profiling toxicity screening benzimidazole carboxamide safety

920113-51-5: Evidence-Backed Applications


Benzimidazole Library Diversification Screening

The compound's primary utility lies in expanding the chemical diversity of a benzimidazole-2-carboxamide screening sub-library where the 4-bromobenzyl substituent is underrepresented. Given the absence of target annotation, it is suited only for unbiased phenotypic or target-agnostic screening campaigns where the screening operator accepts the risk of an uncharacterized chemotype [1]. The computed XLogP3 of 3.9 [1] places it in a drug-like lipophilicity range distinct from the more polar 4-methyl analog, offering a systematic exploration of halogen substitution effects on hit rates in any given assay system.

ER Assay Negative Control

Based on the weak ERα activity of the 4-methylbenzyl analog (EC₅₀ = 14.6 µM) [1], the 4-bromobenzyl compound could be tested alongside it to determine whether the bromine substitution modulates ERα binding. Until tested, however, it cannot be assumed to be a negative control; it could exhibit higher, lower, or equivalent ERα activity. This scenario is predicated entirely on the user performing the comparative experiment.

Halogen-Bonding Probe for Co-Crystallization

The 4-bromophenyl group introduces a heavy atom (Br) that may engage in halogen bonding with protein backbone carbonyls or serve as an anomalous scattering center for X-ray crystallographic phasing. The compound's structure—a rigid benzimidazole core, a flexible methylene-carboxamide linker, and a terminal furan ring—provides potential for soaking into protein crystals where no benzimidazole ligand has been previously characterized. This application remains entirely speculative in the absence of any reported co-crystal structure or binding data [1].

Computational Benchmark for Bromine Properties

The compound can serve as a test case for computational models predicting bromine-specific effects on logP, solubility, metabolic stability, and CYP450 inhibition, given the well-characterized Hansch π constant for aromatic bromine (π = 0.86) [2]. Its structural simplicity (single Br substituent, no chiral centers, no ionizable groups beyond the amide) makes it a tractable benchmark for in silico model validation, provided experimental property measurements are generated concurrently.

Application
Selection Property
Validation Focus
Library Diversification Screening
4-Bromobenzyl substituent underrepresented; distinct lipophilicity
Phenotypic hit rate vs. other N1-benzyl analogs
ER Assay Negative Control
Comparative ERα activity against 4-methylbenzyl analog
ERα binding assay to determine Br substitution effect
Halogen-Bonding Probe
Heavy atom (Br) for anomalous scattering; potential halogen bond donor
Co-crystallization trials and anomalous difference map analysis
Computational Benchmark
Well-defined Br π constant; simple structure with no ionizable groups beyond amide
Experimental logP, solubility, and metabolic stability measurement
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